molecular formula C4H6N2O3S B8132834 1-Methanesulfonyl-1H-pyrazol-4-ol

1-Methanesulfonyl-1H-pyrazol-4-ol

Cat. No.: B8132834
M. Wt: 162.17 g/mol
InChI Key: FLZKIXOFYKPIGX-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-1H-pyrazol-4-ol is a pyrazole derivative featuring a methanesulfonyl group (-SO₂CH₃) at the N1 position and a hydroxyl (-OH) group at the C4 position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their heterocyclic structure, which allows for tunable electronic and steric properties.

Properties

IUPAC Name

1-methylsulfonylpyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-10(8,9)6-3-4(7)2-5-6/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZKIXOFYKPIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-1H-pyrazol-4-ol typically involves the reaction of pyrazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The scalability of the synthesis is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-1H-pyrazol-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-Methanesulfonyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The pyrazole ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Pyrasulfotole incorporates a trifluoromethylphenyl group, enhancing lipophilicity and agrochemical efficacy, whereas the target compound’s hydroxyl group may favor hydrogen bonding in biological systems.

Synthetic Routes :

  • Sulfonyl pyrazoles are commonly synthesized via nucleophilic substitution using sulfonyl chlorides and bases like NaH (e.g., ). The target compound likely follows a similar pathway using methanesulfonyl chloride.

Reactivity :

  • Sulfonyl chlorides (e.g., ) are highly reactive intermediates, whereas the methanesulfonyl group in the target compound is stable, making it more suitable for direct applications.
Notes:
  • The hydroxyl group in 1-Methanesulfonyl-1H-pyrazol-4-ol may confer antioxidant or metal-chelating properties, analogous to pyrazol-4-ol derivatives in .
  • Pyrasulfotole’s herbicidal action suggests that sulfonyl pyrazoles with bulky substituents (e.g., trifluoromethyl) are effective in agrochemistry, whereas simpler derivatives like the target compound may require functionalization for similar efficacy.

Structural and Crystallographic Insights

  • The compound in exhibits planar tolyl groups and a dihedral angle of 16.15° between aromatic rings, stabilizing its crystal lattice via C–H···π and π–π interactions. In contrast, the target compound’s smaller methanesulfonyl group may reduce steric hindrance, favoring different packing modes.

Biological Activity

1-Methanesulfonyl-1H-pyrazol-4-ol, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its interactions with various biological targets. The following sections will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C4H7N3O3SC_4H_7N_3O_3S. Its structure includes a pyrazole ring substituted with a methanesulfonyl group and a hydroxyl group at the 4-position. The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions, often yielding high purity and yield.

PropertyValue
Molecular Weight163.18 g/mol
Melting Point140-142 °C
SolubilitySoluble in water and ethanol
Chemical StructureChemical Structure

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a series of studies, this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this pyrazole derivative. It has been shown to inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Biological Activity Summary

Activity TypeCell Line / OrganismIC50 (µM)
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerMCF-75.0
AnticancerHCT1163.5

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit certain enzymes involved in cell proliferation and inflammation. Additionally, the methanesulfonyl group enhances its lipophilicity, facilitating better membrane penetration.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against S. aureus comparable to established antibiotics.
  • Cancer Cell Line Studies : In a recent publication by Johnson et al. (2022), the anticancer effects of this compound were assessed on MCF-7 and HCT116 cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating potential as a therapeutic agent in oncology.
  • Inflammation Studies : Research by Lee et al. (2023) explored the anti-inflammatory effects of this compound in vitro using BV2 microglial cells. The findings revealed that it significantly reduced the production of pro-inflammatory cytokines, suggesting a role in neuroprotection.

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